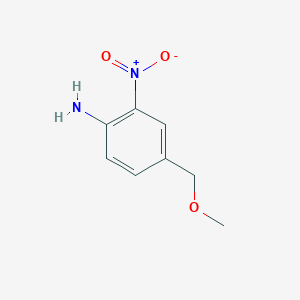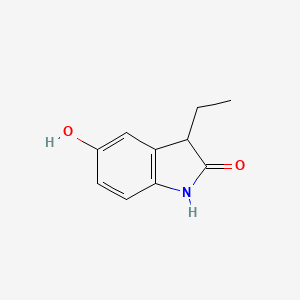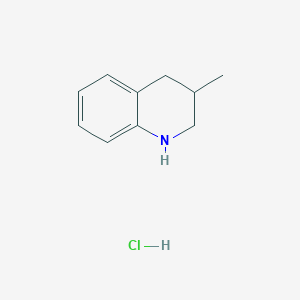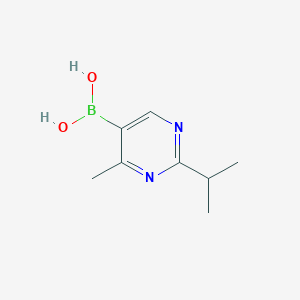
4-(Methoxymethyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-2-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of a methoxymethyl group attached to the benzene ring, along with a nitro group and an amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-2-nitroaniline typically involves the nitration of 4-(Methoxymethyl)aniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration. The reaction is as follows: [ \text{C8H11NO} + \text{HNO3} \rightarrow \text{C8H10N2O3} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
-
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid. [ \text{C8H10N2O3} + 3\text{H2} \rightarrow \text{C8H12N2O} + 2\text{H2O} ]
-
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as sodium iodide in acetone or amines in the presence of a base.
Major Products:
- Reduction of the nitro group yields 4-(Methoxymethyl)-2-phenylenediamine.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Methoxymethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Methoxymethyl)-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxymethyl group can also participate in metabolic processes, leading to the formation of active metabolites. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
類似化合物との比較
- 4-(Methoxymethyl)-2-methylindole
- 4-(Methoxymethyl)-2-methylbenzoic acid
- 4-(Methoxymethyl)-2-phenylenediamine
Comparison: 4-(Methoxymethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a methoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For instance, 4-(Methoxymethyl)-2-methylindole lacks the nitro group, which significantly alters its reactivity and applications.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
4-(methoxymethyl)-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 |
InChIキー |
FILGGGAQCDVEQJ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=C(C=C1)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)

![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)

![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)








![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
